

The Biological Activity of N6,N6-Dimethyl-xylo-adenosine: A Technical Guide

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Compound of Interest

Compound Name: N6,N6-Dimethyl-xylo-adenosine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological activity of **N6,N6-Dimethyl-xylo-adenosine**. Due to the limited availability of specific research on this particular nucleoside analog, this document also includes detailed information on the closely related compound, N6,N6-Dimethyladenosine, to provide a comparative framework. The guide covers known biological roles, quantitative activity data where available, detailed experimental protocols, and relevant signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction to N6,N6-Dimethyl-xylo-adenosine

N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine analog characterized by two methyl groups on the N6 position of the adenine base and a xylose sugar moiety in place of the typical ribose. Like many nucleoside analogs, it is investigated for its potential therapeutic applications. General supplier information suggests it acts as an adenosine receptor agonist and may be useful in studying cardiovascular and central nervous system dysfunctions; however, specific data from peer-reviewed studies are scarce.

Chemical Structure:

- IUPAC Name: (2R,3R,4S,5R)-2-(6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Molecular Formula: C₁₂H₁₇N₅O₄
- CAS Number: 669055-52-1

Biological Activity of N6,N6-Dimethyl-xylo-adenosine

Direct experimental evidence detailing the biological activity of **N6,N6-Dimethyl-xylo-adenosine** is limited in publicly available literature. It is broadly classified as an adenosine analog, a class of compounds known to act as smooth muscle vasodilators and to possess potential anti-cancer properties.

Comparative Analysis: The Biological Activity of N6,N6-Dimethyladenosine

Given the limited data on **N6,N6-Dimethyl-xylo-adenosine**, we present findings on the structurally similar N6,N6-Dimethyladenosine, which features a ribose sugar. It is crucial to note that the difference in the sugar moiety (xylose vs. ribose) can significantly impact biological activity.

N6,N6-Dimethyladenosine is a naturally occurring modified ribonucleoside found in tRNA and rRNA. It has been identified as an endogenous ligand for the A3 adenosine receptor and an inhibitor of the AKT signaling pathway, with demonstrated antitumor effects[1][2].

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of N6,N6-Dimethyladenosine.

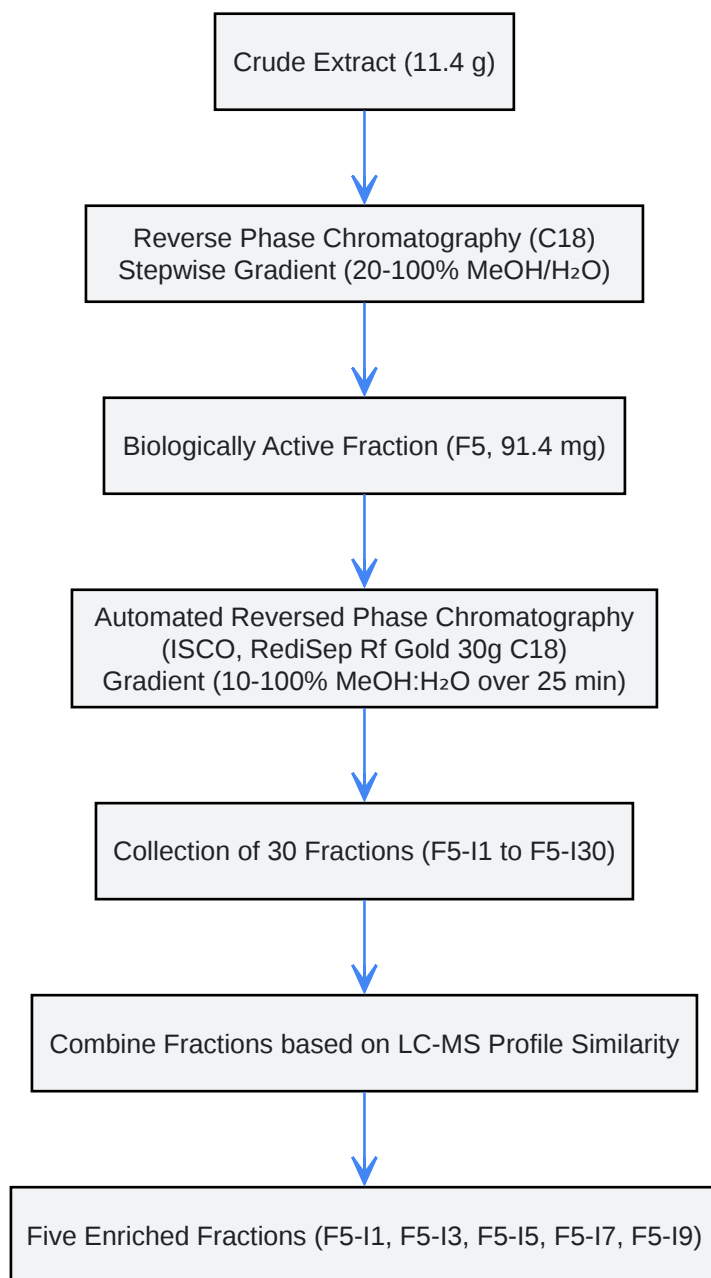
Assay	Cell Line	Parameter	Value	Reference
AKT Signaling Inhibition	Non-small cell lung cancer cell lines	Concentration for S473 phosphorylation attenuation	1 and 10 μ M	[2]
Quantification in tRNA	Mycobacterium bovis BCG	Amount per μ g of tRNA	0.88 pmol	Chan, C.T.Y., et al. (2011)

Experimental Protocols

3.2.1. Purification of N6,N6-Dimethyladenosine from a Marine-Derived Fungus

This protocol describes the purification of a fraction enriched in N6,N6-Dimethyladenosine from a crude extract for biological testing[2].

Workflow for N6,N6-Dimethyladenosine Purification



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Caption: Purification workflow for N6,N6-Dimethyladenosine.

Methodology:

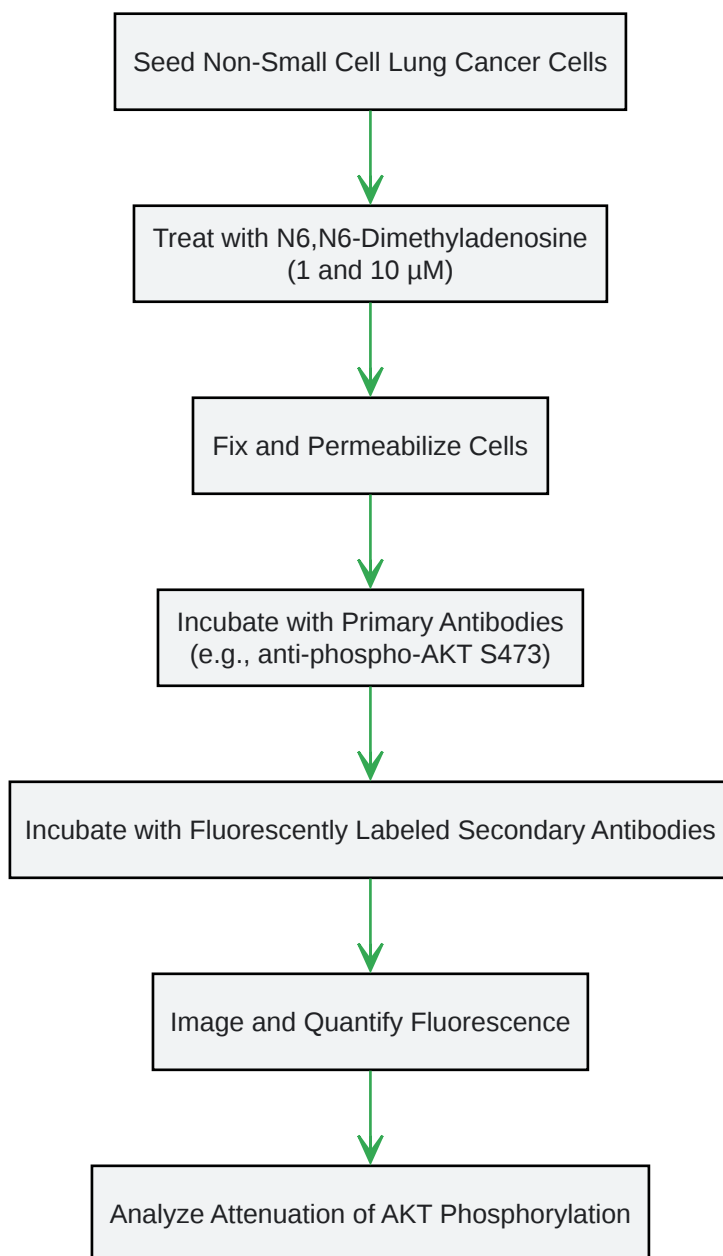
- Initial Fractionation: 11.4 grams of crude extract was separated into nine fractions using reverse phase chromatography (C18) with a stepwise gradient of methanol in water (20% to 100%).

- **Identification of Active Fraction:** The biologically active fraction (F5, 91.4 milligrams) was identified for further purification.
- **Secondary Purification:** Fraction F5 was further purified using an automated reversed-phase chromatography system (ISCO, RediSep Rf Gold 30 g C18) with a flow rate of 35 mL/min. A gradient solvent system from 10% to 100% methanol in water over 25 minutes was used.
- **Fraction Collection and Pooling:** Thirty fractions (F5-I1 to F5-I30) were collected. These fractions were then combined into five final fractions based on the similarity of their LC-MS profiles.

3.2.2. In-Cell Western Blot for AKT Phosphorylation

This protocol was used to assess the inhibitory effect of N6,N6-Dimethyladenosine on AKT signaling in non-small cell lung cancer cell lines^[2].

Experimental Workflow for In-Cell Western Blot



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Caption: In-Cell Western Blot Workflow.

Methodology:

- Cell Seeding: Plate five different non-small cell lung cancer cell lines in appropriate multi-well plates.

- **Compound Treatment:** Treat the cells with N6,N6-Dimethyladenosine at concentrations of 1 μ M and 10 μ M.
- **Fixation and Permeabilization:** After the desired incubation time, fix and permeabilize the cells to allow antibody entry.
- **Primary Antibody Incubation:** Incubate the cells with a primary antibody specific for the phosphorylated form of AKT at serine 473.
- **Secondary Antibody Incubation:** Wash the cells and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
- **Imaging and Analysis:** Image the plates using a suitable fluorescence imager and quantify the fluorescence intensity to determine the level of AKT phosphorylation relative to controls.

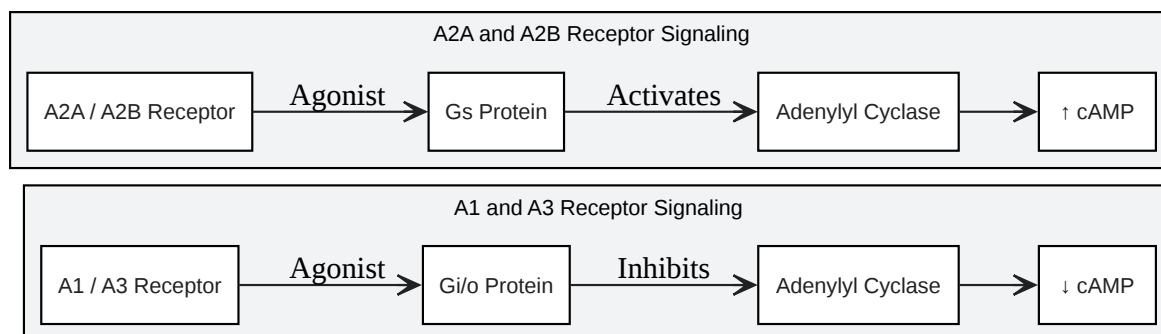
Putative Signaling Pathways for N6,N6-Dimethyl-xylo-adenosine

As an adenosine receptor agonist, **N6,N6-Dimethyl-xylo-adenosine** is expected to modulate signaling pathways downstream of adenosine receptors. There are four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs)[3]. The specific receptor subtype(s) that **N6,N6-Dimethyl-xylo-adenosine** interacts with and its binding affinity are yet to be determined.

General Adenosine Receptor Signaling

Activation of adenosine receptors initiates distinct intracellular signaling cascades. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, A2A and A2B receptors are generally coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels[3].

Generalized Adenosine Receptor Signaling Pathways



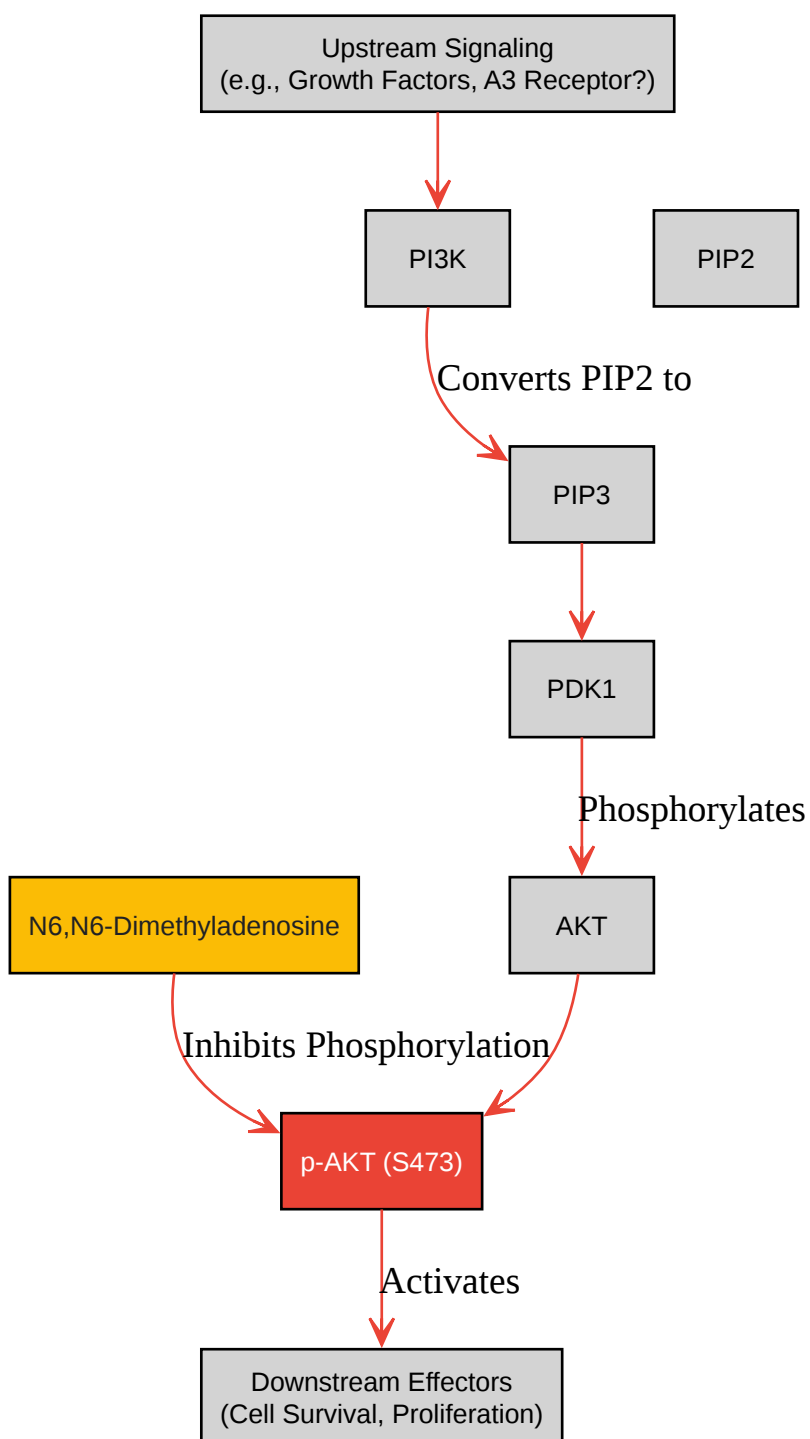
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Caption: Canonical Adenosine Receptor Signaling Pathways.

AKT Signaling Pathway Inhibition by N6,N6-Dimethyladenosine

N6,N6-Dimethyladenosine has been shown to inhibit the AKT signaling pathway^{[1][2]}. This pathway is a critical regulator of cell survival, proliferation, and metabolism. The precise mechanism of inhibition by N6,N6-Dimethyladenosine is not fully elucidated but results in the attenuation of AKT phosphorylation at serine 473.

Hypothesized AKT Pathway Inhibition



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Caption: AKT Signaling Inhibition by N6,N6-Dimethyladenosine.

Conclusion and Future Directions

N6,N6-Dimethyl-xylo-adenosine is an understudied adenosine analog with potential therapeutic relevance. The current body of literature lacks specific data on its biological activity. Further research is required to:

- Determine its binding affinities for the different adenosine receptor subtypes.
- Elucidate the specific signaling pathways it modulates.
- Conduct in vitro and in vivo studies to evaluate its efficacy in models of cardiovascular, neurological, and neoplastic diseases.

The information provided on the related compound, N6,N6-Dimethyladenosine, offers a valuable starting point for hypothesis-driven research into the biological functions of **N6,N6-Dimethyl-xylo-adenosine**.

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